molecular formula C5H10ClF2NO2S B2813757 3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride CAS No. 2361643-40-3

3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride

Cat. No.: B2813757
CAS No.: 2361643-40-3
M. Wt: 221.65
InChI Key: ZJQVCJUXTJYMSG-UHFFFAOYSA-N
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Description

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H9F2NO2S·HCl. It is known for its unique structure, which includes a difluoromethyl group attached to a sulfonylmethyl group, and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of azetidine with difluoromethyl sulfone under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale. The use of continuous flow reactors and other advanced technologies can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride is unique due to its specific combination of functional groups and the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(difluoromethylsulfonylmethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)3-4-1-8-2-4;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQVCJUXTJYMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CS(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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